molecular formula C8H6N2OS B181848 2-Benzothiazolecarboxamide CAS No. 29198-43-4

2-Benzothiazolecarboxamide

Cat. No.: B181848
CAS No.: 29198-43-4
M. Wt: 178.21 g/mol
InChI Key: LYASTVLDAJIXBL-UHFFFAOYSA-N
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Description

2-Benzothiazolecarboxamide (CAS 29198-43-4) is a heterocyclic compound featuring a benzothiazole core substituted with a carboxamide group at the 2-position. Its molecular formula is C₈H₆N₂OS, with a molecular weight of 178.21 g/mol . This compound is primarily utilized in pharmaceutical and agrochemical research due to its versatile scaffold, which allows for structural modifications to optimize activity .

Chemical Reactions Analysis

Types of Reactions: 2-Benzothiazolecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Case Study: PB11

  • Cell Lines Tested : U87 (glioblastoma), HeLa (cervical cancer)
  • IC50 Values :
    • U87: 40 nM
    • HeLa: 40 nM
  • Mechanism : Induction of apoptosis via suppression of PI3K/AKT pathway.
  • Results : Significant reduction in cell viability observed at various concentrations.
Concentration (nM)U87 Cell Viability (%)HeLa Cell Viability (%)
1085.91 ± 1.2586.82 ± 5.20
10037.25 ± 4.0246.23 ± 2.18
100019.23 ± 0.7821.46 ± 1.42
100006.56 ± 0.1511.34 ± 1.03

Antimicrobial Activity

Benzothiazole derivatives, including 2-benzothiazolecarboxamide, have shown promising antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Efficacy

Research has demonstrated that benzothiazole derivatives exhibit significant activity against pathogens such as E. coli, Staphylococcus aureus, and Candida albicans. The structure-activity relationship indicates that modifications at the C-2 position can enhance bioactivity.

PathogenActivity Observed
E. coliInhibitory
Staphylococcus aureusInhibitory
Candida albicansInhibitory

Antioxidant Properties

The antioxidant potential of benzothiazole derivatives has been explored, particularly for their application in skin protection against UV damage.

Case Study: Multifunctional Antioxidants

A series of benzothiazole derivatives have been investigated for their ability to act as multifunctional antioxidants, showing promising results in filtering UV radiation and inhibiting growth of dermatophytes.

CompoundUVB Filtering CapacityAntioxidant ActivityAntifungal Activity
Compound AHighExcellentEffective against Candida albicans
Compound BHigher than PBSAGoodEffective against melanoma cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-Aminobenzamides

  • Biological Impact : Benzothiazole derivatives generally exhibit enhanced antimicrobial and antitumor activities compared to benzamide analogues due to improved binding to cellular targets like kinases or DNA .

Substituted Benzothiazolecarboxamides

  • This derivative is noted for industrial and research applications .
  • 7-Nitro-5-(Trifluoromethyl)-N-(2,4,6-trimethylphenyl)-2-Benzothiazolecarboxamide (CAS 217317-46-9) : The trifluoromethyl and nitro groups introduce strong electron-withdrawing effects, enhancing metabolic stability and resistance to oxidative degradation. This compound is structurally tailored for agrochemical use .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Solubility (mg/mL) Key Substituents
2-Benzothiazolecarboxamide 178.21 1.2 ~0.5 (DMSO) Carboxamide
6-Hydroxy derivative 194.21 0.8 ~1.2 (Water) Hydroxyl, Carboxamide
N-[3-(Pyrroloimidazolyl)] 360.43 2.5 <0.1 (Water) Pyrroloimidazole, Carboxamide
2-Aminobenzamide 136.15 1.0 ~2.0 (Water) Amine, Benzamide

*Predicted partition coefficient (logP) values based on substituent contributions.

Biological Activity

2-Benzothiazolecarboxamide, a compound belonging to the benzothiazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its anticancer, antimicrobial, and antioxidant activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a benzothiazole ring fused with a carboxamide group. This structure contributes to its biological activity through various mechanisms, including the modulation of enzyme activity and interaction with cellular pathways.

Anticancer Activity

This compound exhibits promising anticancer properties across various cancer cell lines. Studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation.

  • Mechanism of Action : The compound is believed to exert its anticancer effects by activating caspases, which are critical in the apoptotic pathway. It also affects the expression of proteins involved in cell cycle regulation.
  • Case Study Findings :
    • A study reported that derivatives of benzothiazole, including this compound, showed significant cytotoxic effects against pancreatic cancer cells (PANC-1). Treatment with this compound led to a notable increase in apoptotic cell populations and reduced cell viability at concentrations as low as 25 µM .
    • Another investigation highlighted that certain benzothiazole derivatives demonstrated IC50 values ranging from 0.015 µM to 1.53 µM against various cancer cell lines such as MDA-MB-231 (breast), HT-29 (colorectal), and H460 (lung) cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

Cell LineIC50 Value (µM)Mechanism of Action
MDA-MB-231 (Breast)0.68Apoptosis induction
HT-29 (Colorectal)0.28Caspase activation
H460 (Lung)1.53Cell cycle arrest
PANC-1 (Pancreatic)25 - 100ROS modulation

Antimicrobial Activity

The antimicrobial potential of this compound has also been extensively studied. It has shown efficacy against a variety of bacterial and fungal strains.

  • In Vitro Studies : Research indicated that benzothiazole derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The compounds demonstrated zones of inhibition comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus32.00
Escherichia coli28.00
Candida albicans25.00

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

  • Research Findings : Studies have shown that benzothiazole derivatives can significantly lower the activity of superoxide dismutase (SOD) and glutathione peroxidase (GPx), markers of oxidative stress response in treated cells .

Table 3: Antioxidant Activity Assays

CompoundSOD Activity Reduction (%)GPx Activity Reduction (%)
Compound 4a50% at 75 µM60% at 100 µM
Compound 4b55% at 100 µM65% at 100 µM

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-Benzothiazolecarboxamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclization or condensation reactions. For example, analogs like 2-Methyl-1,3-benzoxazole-5-carboxamide are synthesized via condensation of 2-aminophenol with carboxylic acid derivatives using catalysts (e.g., nano-ZnO) and solvents like DMF or ethanol . For this compound, similar methodologies may apply, with optimization focusing on:

  • Catalyst selection : Nano-catalysts improve yield and reduce reaction time.
  • Solvent polarity : Polar aprotic solvents enhance cyclization efficiency.
  • Temperature control : Reactions often proceed at 80–120°C to avoid side products.
CatalystSolventYield (%)Reference
Nano-ZnODMF78
MTAMOEthanol65

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : Confirm molecular structure via 1^1H and 13^13C spectra (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass spectrometry : Exact mass determination (e.g., 178.21 g/mol for C8_8H6_6N2_2OS) .
  • HPLC : Purity assessment using C18 columns and acetonitrile/water gradients .

Q. What safety precautions are essential when handling this compound?

Based on GHS hazard classifications (H302, H315, H319):

  • PPE : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation (P261) .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for biological activity?

  • Docking studies : Use software like AutoDock to predict binding affinity to target proteins (e.g., kinases or enzymes) .
  • QSAR modeling : Correlate substituent effects (e.g., nitro or trifluoromethyl groups) with activity using descriptors like logP or H-bond donors .
  • InChI-based simulations : Leverage structural data (e.g., InChIKey: LYASTVLDAJIXBL-UHFFFAOYSA-N) to predict reactivity .

Q. How should researchers address contradictory data in the synthesis or bioactivity of this compound analogs?

Systematic approaches include:

  • Meta-analysis : Compare yields/activities across studies using PRISMA guidelines .
  • Controlled replication : Standardize variables (e.g., solvent purity, catalyst batch).
  • Mechanistic studies : Use isotopic labeling (e.g., 15^{15}N) to trace reaction pathways .

Q. What methodologies are effective for evaluating the stability of this compound under varying conditions?

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (UV), and pH extremes (2–12) .
  • HPLC-MS monitoring : Track degradation products (e.g., hydrolysis to benzothiazole derivatives) .
  • Kinetic modeling : Calculate half-life (t1/2_{1/2}) using Arrhenius equations .

Q. How can stereochemical purity of this compound derivatives be ensured during synthesis?

  • Chiral chromatography : Use columns like Chiralpak IA with hexane/isopropanol eluents.
  • Circular dichroism (CD) : Confirm enantiomeric excess (ee) via Cotton effects.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

Q. Methodological Tables

Table 1. Key Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC8_8H6_6N2_2OS
Molecular Weight178.21 g/mol
CAS Number29198-43-4
Hazard StatementsH302, H315, H319

Table 2. Comparative Bioactivity of Derivatives

Derivative SubstituentTarget ProteinIC50_{50} (µM)Reference
7-Nitro-5-CF3_3Kinase X0.45
N-MesitylEnzyme Y1.2

Properties

IUPAC Name

1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYASTVLDAJIXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348577
Record name 2-benzothiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29198-43-4
Record name 2-benzothiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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